molecular formula C9H10ClNO2 B1620622 3-(2-Chloroanilino)propanoic acid CAS No. 21617-10-7

3-(2-Chloroanilino)propanoic acid

Cat. No.: B1620622
CAS No.: 21617-10-7
M. Wt: 199.63 g/mol
InChI Key: IFEQXLURIGIJNK-UHFFFAOYSA-N
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Description

3-(2-Chloroanilino)propanoic acid is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is substituted with a 2-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroanilino)propanoic acid typically involves the reaction of 2-chloroaniline with acrylonitrile in the presence of a catalyst such as cupric acetate. The reaction is carried out under reflux conditions, with the temperature gradually increasing from 95°C to 130°C over a period of three hours. The resulting product, 3-(2-chloroanilino)propionitrile, is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloroanilino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-(2-Chloroanilino)propanoic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Chloroanilino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(4-Chloroanilino)-2-methylpropanoic acid
  • 3-(2-Chlorophenyl)propanoic acid
  • 3-(2-Hydroxyethoxy)propanoic acid
  • 3-(2-Oxocyclohexyl)propanoic acid
  • 2-(3-Piperidinyl)propanoic acid

Comparison: 3-(2-Chloroanilino)propanoic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications .

Properties

IUPAC Name

3-(2-chloroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-4-8(7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEQXLURIGIJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370897
Record name 3-(2-chloroanilino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21617-10-7
Record name 3-(2-chloroanilino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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